
3-(3,5-Dimethylphenoxy)piperidine
Overview
Description
3-(3,5-Dimethylphenoxy)piperidine: is a chemical compound with the molecular formula C₁₃H₁₉NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 3,5-dimethylphenoxy group attached to the piperidine ring. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenoxy)piperidine typically involves the reaction of 3,5-dimethylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3,5-dimethylphenol reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3,5-Dimethylphenoxy)piperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced piperidine derivatives.
Substitution: It can participate in substitution reactions where the phenoxy group or the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
3-(3,5-Dimethylphenoxy)piperidine is primarily explored for its role as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit significant antidepressant effects. Studies have shown that modifications in the piperidine structure can enhance serotonin receptor activity, which is crucial for mood regulation .
- CNS Disorders : The compound's ability to cross the blood-brain barrier positions it as a potential treatment for central nervous system (CNS) disorders. Its analogs have been studied for their neuroprotective effects and potential in treating conditions like Alzheimer's disease and schizophrenia .
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating more complex molecules. Its functionalization can lead to the development of new drugs with improved efficacy and reduced side effects.
- Cross-Coupling Reactions : Recent advancements in synthetic methodologies have allowed researchers to employ cross-coupling reactions to create enantioenriched piperidines from simpler precursors. This approach enhances the diversity of piperidine derivatives available for pharmacological testing .
Biochemical Research
In biochemical studies, this compound has been utilized to explore mechanisms of action related to neurotransmitter systems.
- Receptor Binding Studies : Investigations into the binding affinity of this compound to various receptors (e.g., dopamine and serotonin receptors) have provided insights into its potential therapeutic roles .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of piperidine, including this compound, showed promise in alleviating symptoms of depression in animal models. The study highlighted the compound's interaction with serotonin transporters, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Case Study 2: Neuroprotective Effects
Research focusing on neurodegenerative diseases has indicated that piperidine derivatives can protect neuronal cells from oxidative stress. One study reported that compounds with similar structures to this compound exhibited significant neuroprotection in vitro against amyloid-beta toxicity, a hallmark of Alzheimer's disease .
Analytical Applications
The compound is also used in analytical chemistry for developing assays that measure biological activity or the presence of specific neurotransmitters. Its unique structure allows it to serve as a standard reference material in various experimental setups.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenoxy)piperidine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 3-(3,5-Dimethylphenoxy)methylpiperidine
- 3,5-Dimethylpiperidine
- 3-(3,5-Dimethylphenyl)piperidine
Comparison: 3-(3,5-Dimethylphenoxy)piperidine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to 3,5-dimethylpiperidine, the phenoxy group in this compound enhances its reactivity and potential for interaction with biological targets. The presence of the phenoxy group also differentiates it from 3-(3,5-Dimethylphenyl)piperidine, which lacks the oxygen atom in the phenyl ring.
Biological Activity
3-(3,5-Dimethylphenoxy)piperidine is a chemical compound with the molecular formula C₁₃H₁₉NO. It features a piperidine ring substituted with a 3,5-dimethylphenoxy group, which endows it with unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and potential therapeutic uses.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
The presence of the phenoxy group enhances its reactivity and interaction with biological targets compared to related compounds lacking this moiety.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring allows for modulation of biological pathways by acting on different molecular targets. The phenoxy group may increase binding affinity and specificity for these targets, leading to various pharmacological effects.
Anticancer Properties
Research indicates that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, studies have shown that piperidine compounds can inhibit the Akt signaling pathway in breast cancer cells, promoting apoptosis through mitochondrial pathway activation .
Cancer Type | Mechanism | Reference |
---|---|---|
Breast Cancer | Inhibition of Akt signaling; apoptosis induction | Greenshields et al., 2015 |
Prostate Cancer | Potential modulation of androgen receptors | Zhang et al., 2013 |
Lung Cancer | Induction of apoptosis via mitochondrial pathways | Twiddy et al., 2004 |
Anti-inflammatory Activity
Piperidine derivatives have also been explored for their anti-inflammatory properties. The compound has shown potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the inflammatory response. Selective inhibition of mPGES-1 can reduce prostaglandin E2 synthesis, a mediator of inflammation .
Biological Activity | Target | IC50 Value |
---|---|---|
mPGES-1 Inhibition | Prostaglandin E2 synthesis | 7 nM |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (hepatocellular carcinoma), with IC50 values indicating potent activity .
- Neurological Disorders : Research has suggested that compounds bearing a phenoxy group can interact with serotonin receptors, showing promise in treating anxiety and depression .
Properties
IUPAC Name |
3-(3,5-dimethylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-11(2)8-13(7-10)15-12-4-3-5-14-9-12/h6-8,12,14H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHJEWDGFQSIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCCNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663033 | |
Record name | 3-(3,5-Dimethylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-15-8 | |
Record name | 3-(3,5-Dimethylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.